N,N-Dimethylnicotinamide overcomes critical limitations of nicotinamide in API solubilization and synthesis.
Supply: in stock, global shipping.
N,N-Dimethylnicotinamide (CAS 6972-69-6) is a tertiary amide derivative of nicotinic acid, characterized by the substitution of two methyl groups on the amide nitrogen. In industrial and laboratory procurement, it is primarily valued as a highly effective aprotic hydrotropic agent, a chemoselective building block in organic synthesis, and a structural motif in medicinal chemistry[1]. Unlike its primary and secondary amide counterparts, the lack of N-H hydrogen bond donors fundamentally alters its physicochemical profile, conferring higher lipophilicity, lower melting transition temperatures, and distinct self-association behaviors in aqueous media[2]. These properties make it an essential material for formulating poorly water-soluble active pharmaceutical ingredients (APIs) and synthesizing complex pyridinium-based biomimetic models without the interference of protic side reactions[3].
Procurement substitution with the more common nicotinamide or the secondary N-methylnicotinamide frequently fails due to critical differences in hydrogen bonding capacity and steric bulk [1]. In formulation applications, nicotinamide's strong intermolecular hydrogen bonding limits its hydrophobic interaction with target APIs, resulting in significantly lower solubilization efficiency [2]. In synthetic workflows, the primary amine of nicotinamide is susceptible to competitive alkylation or deprotonation under basic conditions, which complicates the targeted N-alkylation of the pyridine ring [3]. Furthermore, substituting with the highly potent hydrotrope N,N-diethylnicotinamide (nikethamide) introduces excessive steric hindrance and regulatory compliance challenges, as the diethyl analog is a controlled stimulant in many jurisdictions. Consequently, N,N-dimethylnicotinamide occupies a non-interchangeable niche where aprotic stability, moderate steric bulk, and enhanced lipophilicity are strictly required.
In comparative hydrotropy studies using paclitaxel as a model poorly soluble drug, N,N-dimethylnicotinamide demonstrated significantly higher solubilization capacity than its less substituted analogs [1]. At a concentration of 3.5 M, N,N-dimethylnicotinamide increased the aqueous solubility of paclitaxel to 1.77 mg/mL. This performance is quantitatively superior to N-methylnicotinamide and more than twice as effective as unsubstituted nicotinamide under identical conditions [1]. The enhanced efficacy is attributed to the dual methyl substitution, which increases the molecule's hydrophobicity and disrupts bulk water structure more effectively without the self-association limitations caused by N-H hydrogen bonding.
| Evidence Dimension | Aqueous paclitaxel solubility at 3.5 M hydrotrope concentration |
| Target Compound Data | 1.77 mg/mL |
| Comparator Or Baseline | Nicotinamide (< 0.8 mg/mL, derived from being less than half as effective) |
| Quantified Difference | >2-fold increase in API solubility |
| Conditions | 3.5 M aqueous solution, room temperature |
Formulators must select the N,N-dimethyl derivative to achieve target API concentrations that are physically impossible to reach using standard nicotinamide.
The thermodynamic profile of N,N-dimethylnicotinamide is fundamentally distinct from its primary and secondary amide analogs due to the complete absence of N-H···O and N-H···N intermolecular hydrogen bonds[1]. Vapor pressure measurements demonstrate that N,N-dimethylnicotinamide vaporizes at significantly lower temperatures (measurable over 308.2–370.5 K) compared to N-methylnicotinamide (329.2–426.6 K) and nicotinamide (341.2–433.7 K) [1]. This lack of a hydrogen-bonded crystalline network not only lowers the melting point but also increases the vapor pressure at any given temperature, facilitating easier solvent removal or sublimation during purification steps.
| Evidence Dimension | Temperature range for measurable vapor pressure (condensed phases) |
| Target Compound Data | 308.2 to 370.5 K |
| Comparator Or Baseline | Nicotinamide (341.2 to 433.7 K) |
| Quantified Difference | ~33 K reduction in the onset of measurable volatility |
| Conditions | Knudsen-effusion and diaphragm manometer static methods |
For process chemists, the higher volatility and lower melting point allow for milder purification conditions and easier removal of the compound when used as a solvent or additive.
The synthesis of 1-substituted-3-(N,N-dimethylcarbamoyl)pyridinium salts—critical NAD(P)+ model compounds—relies on the aprotic nature of N,N-dimethylnicotinamide [1]. Because the amide nitrogen is fully substituted, it does not undergo competitive alkylation. Reaction of N,N-dimethylnicotinamide with 2,2,2-trifluoroethyl trifluoromethanesulfonate in refluxing acetonitrile yields the corresponding pyridinium salt in 87% yield, while reaction with benzyl chloride achieves an 80% yield [1]. Using nicotinamide in similar unoptimized N-alkylation reactions often leads to complex mixtures due to the nucleophilicity of the primary amide, requiring additional protection-deprotection steps.
| Evidence Dimension | Yield of N-alkylated pyridinium salts |
| Target Compound Data | 80–87% yield |
| Comparator Or Baseline | Primary nicotinamides (Require protection strategies to avoid side reactions) |
| Quantified Difference | Direct single-step synthesis vs. multi-step protected synthesis |
| Conditions | Refluxing acetonitrile, 12 hours |
Procurement of the N,N-dimethyl derivative eliminates synthetic steps and improves overall yield when manufacturing organometallic ligands or redox-active biomimetics.
N,N-Dimethylnicotinamide serves as a mild, environmentally benign organocatalyst for the synthesis of quinoxaline derivatives from 1,2-diketones and 1,2-diamines in water . Under ambient conditions with 10 mol% catalyst loading, N,N-dimethylnicotinamide achieved a 90% yield of the target quinoxaline in 35 minutes . While unsubstituted nicotinamide is slightly faster (96% yield in 15 minutes), the N,N-dimethyl analog provides a less protic catalytic environment. This controlled reactivity profile is highly valuable when substrates are sensitive to the hydrogen-bond donating properties of primary amides, allowing for tunable reaction kinetics.
| Evidence Dimension | Catalytic yield and reaction time for quinoxaline synthesis |
| Target Compound Data | 90% yield in 35 min |
| Comparator Or Baseline | Nicotinamide (96% yield in 15 min) |
| Quantified Difference | Slower, controlled kinetics in an aprotic catalytic environment |
| Conditions | 10 mol% catalyst in water, room temperature |
Buyers scaling up heterocycle synthesis can select this analog to fine-tune catalytic reaction rates for sensitive substrates where primary amides cause unwanted side reactions.
Ideal for pharmaceutical R&D requiring the solubilization of highly hydrophobic drugs (like paclitaxel) in aqueous media, where the compound significantly outperforms nicotinamide without the regulatory hurdles of diethylnicotinamide [1].
The preferred starting material for generating 1-substituted pyridinium salts used in biomimetic hydride transfer studies and organometallic ruthenium/iridium catalysis, as its fully substituted amide prevents unwanted side reactions during N-alkylation [2].
Utilized as a water-soluble, aprotic organocatalyst for the condensation of diamines and diketones, offering controlled reaction kinetics for sensitive substrates that may degrade in the presence of more protic primary amides .
Procured as a core scaffold for synthesizing kinase inhibitors where the N,N-dimethylamide moiety is required for specific steric interactions and lipophilicity tuning within target binding domains [3].
Irritant